N-(Butan-2-YL)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide
Overview
Description
N-(Butan-2-YL)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine class. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. Thiazolopyrimidines are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-YL)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide typically involves the reaction of thiazoles with appropriate reagents under controlled conditions. One common method involves the reaction of thiazoles with thiourea, yielding hybrid molecules in excellent yield . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like zinc chloride (ZnCl2) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their cyclization to form the thiazolopyrimidine core. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(Butan-2-YL)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (H2O2, KMnO4), reducing agents (NaBH4, LiAlH4), and nucleophiles (alkyl halides, acyl chlorides). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted thiazolopyrimidine derivatives .
Scientific Research Applications
N-(Butan-2-YL)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Industry: Utilized in the development of functional organic materials and polymers.
Mechanism of Action
The mechanism of action of N-(Butan-2-YL)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication . Additionally, it may interact with other cellular targets, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyrimidines and thiazolopyridines, which share the thiazole and pyrimidine or pyridine rings. Examples include:
- Thiazolo[3,2-a]pyridines
- Thiazolo[4,5-b]pyridines
Uniqueness
N-(Butan-2-YL)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide is unique due to its specific substitution pattern and the presence of the butan-2-yl group, which may confer distinct biological activities and chemical properties compared to other thiazolopyrimidines .
Properties
IUPAC Name |
N-butan-2-yl-2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-5-7(2)15-11(17)10-6-14-13-16(12(10)18)8(3)9(4)19-13/h6-7H,5H2,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSHDADDGKUPSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CN=C2N(C1=O)C(=C(S2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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